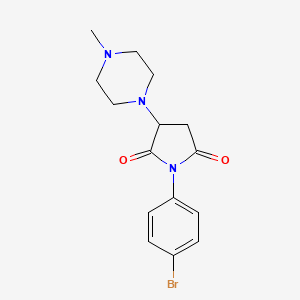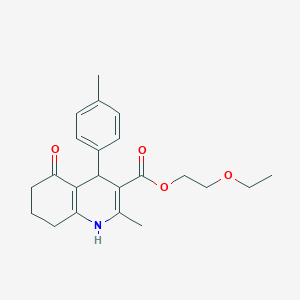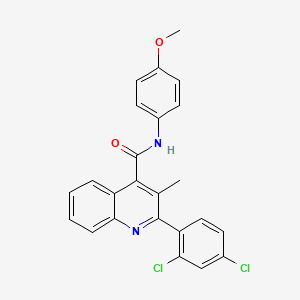
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as BRL-15572, is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It is used in scientific research for its potential therapeutic effects on various diseases, such as anxiety, depression, and schizophrenia.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic effects on various diseases. In preclinical studies, 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have anxiolytic and antidepressant effects. It has also been shown to have antipsychotic effects in animal models of schizophrenia. 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of mood, cognition, and behavior.
Wirkmechanismus
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a positive allosteric modulator of mGluR5. It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the receptor's response to glutamate. This leads to increased signaling through the mGluR5 pathway, which has been implicated in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to have antipsychotic effects in animal models of schizophrenia. 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. BDNF has been implicated in the pathophysiology of various psychiatric disorders, such as depression and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments is its specificity for mGluR5. This allows researchers to study the effects of mGluR5 modulation on various physiological and behavioral processes. One limitation of using 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is its relatively low potency compared to other mGluR5 positive allosteric modulators. This requires higher doses of the compound to achieve significant effects, which may increase the risk of off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. One direction is to further investigate its potential therapeutic effects on various psychiatric disorders, such as anxiety, depression, and schizophrenia. Another direction is to study its effects on other physiological and behavioral processes that are regulated by mGluR5, such as addiction, pain, and cognition. Additionally, the development of more potent and selective mGluR5 positive allosteric modulators may lead to the discovery of novel therapeutic agents for the treatment of psychiatric and neurological disorders.
Synthesemethoden
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process. The first step involves the reaction of 4-bromobenzaldehyde with malonic acid in the presence of acetic anhydride and piperidine to form 4-bromocinnamic acid. The second step involves the reaction of 4-bromocinnamic acid with 4-methylpiperazine in the presence of thionyl chloride to form 4-bromo-3-(4-methyl-1-piperazinyl) cinnamoyl chloride. The final step involves the reaction of 4-bromo-3-(4-methyl-1-piperazinyl) cinnamoyl chloride with pyrrolidine-2,5-dione in the presence of triethylamine to form 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-17-6-8-18(9-7-17)13-10-14(20)19(15(13)21)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAGTDSBIHVAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)
![5-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143546.png)

![1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5143566.png)
![2-[(5-isoquinolinyloxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5143576.png)
![diphenyl [(diethylamino)carbonyl]amidophosphate](/img/structure/B5143581.png)
![4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
![N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5143586.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)



![9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5143628.png)
![2-hydroxy-N'-isopropyl-N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzohydrazide](/img/structure/B5143649.png)